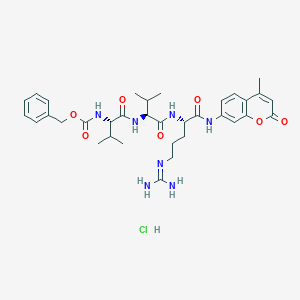![molecular formula C14H16N2O3S B6298349 Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% CAS No. 2113271-49-9](/img/structure/B6298349.png)
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate, also known as ethyl 2-MBC, is a heterocyclic compound with a molecular weight of 218.29 g/mol. It is a colorless, crystalline solid with a melting point of 128-130°C and a purity of 99%. In recent years, ethyl 2-MBC has been studied extensively for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
Ethyl 2-MBC has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been studied as a potential inhibitor of cytochrome P450 enzymes and as a potential drug candidate for the treatment of cancer and other diseases. In organic synthesis, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, peptides, and polymers. In material science, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been studied as a potential additive for polymeric materials to improve their thermal and mechanical properties.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC is not well understood. However, it is believed that Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. In addition, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC are not well understood. However, in vitro studies have shown that Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other chemicals in the body. In addition, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC in laboratory experiments include its high purity (99%), its low cost, and its ease of synthesis. The main limitation of using Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC in laboratory experiments is its lack of pharmacological activity.
Orientations Futures
For the research of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, organic synthesis, and material science. In addition, further research is needed to determine the safety and efficacy of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC as a potential drug candidate for the treatment of cancer and other diseases.
Méthodes De Synthèse
Ethyl 2-MBC is synthesized through a three-step reaction. The first step involves the reaction of 2-morpholinobenzo[d]thiazole-5-carboxylic acid with Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% bromide in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. This reaction yields Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-morpholinobenzo[d]thiazole-5-carboxylate. The second step involves the reaction of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC with aqueous sodium hydroxide to form the sodium salt of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC. The third and final step involves the reaction of the sodium salt of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC with aqueous hydrochloric acid to form Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC.
Propriétés
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13(17)10-3-4-12-11(9-10)15-14(20-12)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJJNHUHTPAOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
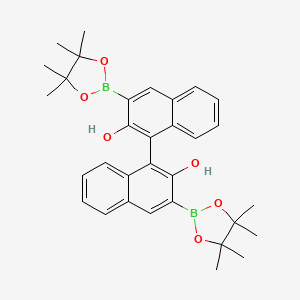
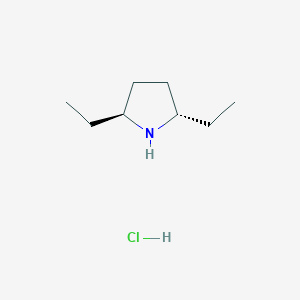

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
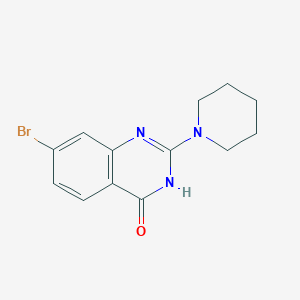
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
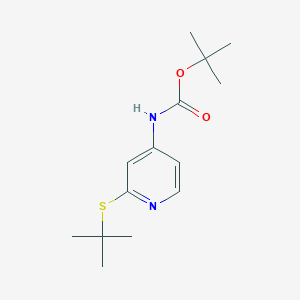
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)

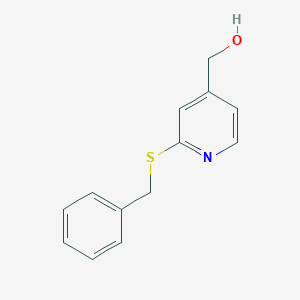
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

